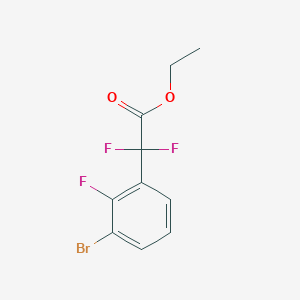
Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate is an organic compound that belongs to the class of fluorinated aromatic esters This compound is characterized by the presence of bromine, fluorine, and ethyl ester functional groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate typically involves the following steps:
Fluorination: The fluorine atoms can be introduced via nucleophilic aromatic substitution using fluorinating agents such as potassium fluoride or cesium fluoride.
Esterification: The final step involves the esterification of the phenyl ring with ethyl 2,2-difluoroacetate under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in hydrogen bonding and halogen bonding, while the ester group can undergo hydrolysis under physiological conditions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.
相似化合物的比较
Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate can be compared with similar compounds such as:
Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Ethyl 2-(3-bromo-2-chlorophenyl)-2,2-difluoroacetate: This compound has a chlorine atom instead of fluorine, which can influence its chemical properties and applications.
Ethyl 2-(3-bromo-2-methylphenyl)-2,2-difluoroacetate: The presence of a methyl group instead of fluorine can alter the compound’s steric and electronic properties.
The uniqueness of this compound lies in its combination of bromine, fluorine, and ester functional groups, which confer distinct chemical and biological properties.
生物活性
Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate is a synthetic organic compound with the molecular formula C10H8BrF3O2. It belongs to the class of fluorinated aromatic esters and has garnered attention for its potential biological activities. The unique combination of bromine and fluorine substituents, along with an ethyl ester functional group, enhances its lipophilicity and biological availability, making it a candidate for pharmaceutical and agrochemical applications.
Chemical Structure and Properties
The compound features:
- Bromine and fluorine atoms on the phenyl ring, which influence its reactivity.
- An ethyl ester group that may undergo hydrolysis in physiological conditions, affecting its bioavailability.
| Property | Description |
|---|---|
| Molecular Formula | C10H8BrF3O2 |
| Molecular Weight | 293.08 g/mol |
| Key Functional Groups | Ester, Halogenated Aromatic |
The biological activity of this compound is believed to involve interactions with various biological targets, including enzymes and receptors. The presence of halogen atoms facilitates hydrogen bonding and enhances binding affinity to these targets. Studies suggest that the compound may modulate enzymatic activity, potentially acting as an inhibitor or activator in specific biochemical pathways .
Biological Activity Studies
Research on the biological activity of this compound has highlighted several key findings:
- Enzymatic Interactions : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This interaction is crucial for its application in drug development targeting enzyme-related diseases .
- Receptor Binding : this compound may bind to various receptors, influencing cellular signaling pathways. This could lead to therapeutic effects in conditions such as cancer or metabolic disorders.
-
Case Studies :
- A study indicated that similar difluoroacetate compounds exhibited significant inhibition of human histone deacetylases (HDACs), suggesting potential applications in cancer therapy .
- Another research highlighted the role of fluorinated compounds in enhancing lipophilicity and bioavailability, which are critical for effective drug design .
Comparative Analysis
To understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Key Differences |
|---|---|
| Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate | Contains chlorine instead of bromine |
| Ethyl 2-(3-bromo-4-fluorophenyl)-2,2-difluoroacetate | Different positioning of fluorine on the phenyl ring |
| Ethyl 3-bromo-4-fluorobenzoate | Lacks difluoroacetate moiety |
The differences in halogen substituents significantly affect the chemical reactivity and biological activity of these compounds.
属性
分子式 |
C10H8BrF3O2 |
|---|---|
分子量 |
297.07 g/mol |
IUPAC 名称 |
ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate |
InChI |
InChI=1S/C10H8BrF3O2/c1-2-16-9(15)10(13,14)6-4-3-5-7(11)8(6)12/h3-5H,2H2,1H3 |
InChI 键 |
ZHFSPKSCQZDFON-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=C(C(=CC=C1)Br)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















